molecular formula C9H12BrNS B2921169 5-Bromo-2-cyclohexyl-1,3-thiazole CAS No. 1142195-61-6

5-Bromo-2-cyclohexyl-1,3-thiazole

Cat. No. B2921169
CAS RN: 1142195-61-6
M. Wt: 246.17
InChI Key: IEPZESPMXKLXCT-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclohexyl-1,3-thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .


Synthesis Analysis

5-Bromo-2-cyclohexyl-1,3-thiazole can be synthesized by treating 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-cyclohexyl-1,3-thiazole is C9H12BrNS . Its structure consists of a cyclohexyl group attached to a thiazole ring, with a bromine atom at position 5 (Fig. 1) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom due to its aromaticity .


Physical And Chemical Properties Analysis

  • Solubility : Slightly soluble in water, soluble in alcohol and ether, sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 5-Bromo-2-cyclohexyl-1,3-thiazole, have been studied for their antimicrobial properties. They are known to exhibit activity against various bacterial and fungal strains. This makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to current antibiotics .

Anticancer Potential

Research has indicated that thiazole compounds can have anticancer effects. Some derivatives have been tested against human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), showing promising results in inhibiting cancer cell growth .

Antidiabetic Effects

Thiazoles are also being explored for their potential in treating diabetes. Their ability to modulate blood sugar levels makes them candidates for the development of antidiabetic medications .

Anti-Inflammatory Uses

Due to their anti-inflammatory properties, thiazole derivatives are being considered for the treatment of chronic inflammatory diseases. They could provide an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), with potentially fewer side effects .

Antihypertensive Applications

Thiazole compounds have shown promise in the management of hypertension. They may work by affecting the pathways involved in blood pressure regulation, offering a new approach to controlling high blood pressure .

Antioxidant Properties

The antioxidant activity of thiazoles is another area of interest. By combating oxidative stress, these compounds could be used to prevent or treat conditions associated with free radical damage .

Neuroprotective Effects

Some thiazole derivatives exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. They may work by protecting neuronal cells from damage or by modulating neurotransmitter systems .

Photographic Sensitizers

Thiazoles have applications in the field of photography as sensitizers. They can be used to improve the light sensitivity of photographic films, enhancing image quality .

Safety and Hazards

As with any chemical compound, safety precautions should be taken during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information related to 5-Bromo-2-cyclohexyl-1,3-thiazole .

properties

IUPAC Name

5-bromo-2-cyclohexyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPZESPMXKLXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclohexyl-1,3-thiazole

CAS RN

1142195-61-6
Record name 5-bromo-2-cyclohexyl-1,3-thiazole
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